![molecular formula C21H18ClN5O2S B2975354 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894036-43-2](/img/structure/B2975354.png)
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound that contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . This compound is part of a class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds like the one in this compound can be achieved using various strategies . One efficient strategy involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a thiazole ring and an oxalamide group .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the 1,2,4-triazole ring, which can participate in various reactions due to its unique structure and properties . For instance, 1,2,4-triazoles can undergo nucleophilic attack on isocyanates in a copper-promoted intramolecular N–N oxidative coupling .Applications De Recherche Scientifique
Antiallergy Activity
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a structural similarity with the compound , reported significant antiallergy activity in the rat PCA model. These compounds were more potent than disodium cromoglycate, suggesting their potential in antiallergy applications (Hargrave et al., 1983).
Antimicrobial and Antifungal Activities
Research on various thiazole and triazole derivatives has demonstrated broad-spectrum high antimicrobial activities. These findings indicate the potential of such compounds in developing new antimicrobial and antifungal agents (Sun et al., 2000), (Indorkar et al., 2012).
Insecticidal, Fungicidal, and Antitumor Activities
A study on the synthesis, bioactivities, and crystal structure of specific thiazolidin derivatives highlighted their insecticidal activity against pea aphids, along with fungicidal and antitumor activities, suggesting a wide range of potential biological applications (Liu et al., 2013).
Corrosion Inhibition
Thiazole derivatives have been investigated for their corrosion inhibition performances, particularly against the corrosion of iron. These studies suggest the utility of such compounds in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).
Anticancer Evaluation
Research on thiazolo[3,2-b][1,2,4]triazol-6-ones synthesized through [2+3]-cyclocondensation reaction indicated potential anticancer activity on various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide are the cyclooxygenase enzymes (COX1 and COX2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the production of prostaglandins from arachidonic acid . This leads to a decrease in inflammation and pain signaling .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
The result of this compound’s action is a reduction in inflammation and pain . By inhibiting the production of prostaglandins, it reduces the signaling for inflammation and pain .
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-3-2-4-16(11-13)24-20(29)19(28)23-10-9-17-12-30-21-25-18(26-27(17)21)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCZNDVEQYAIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

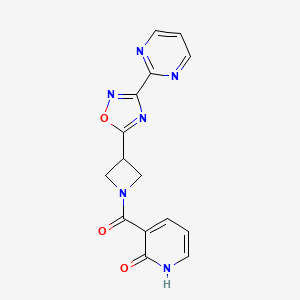
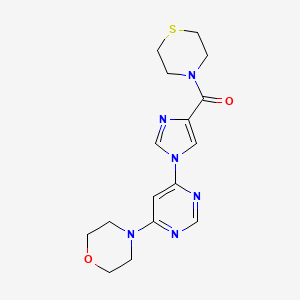
![4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol,monohydrochloride](/img/structure/B2975275.png)
![(2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2975276.png)


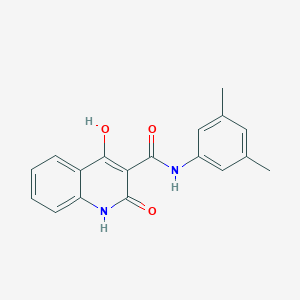
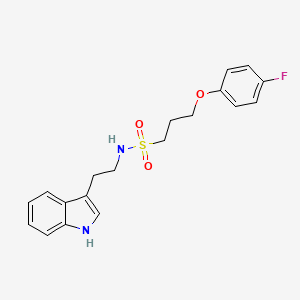
![1-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2975283.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2975284.png)
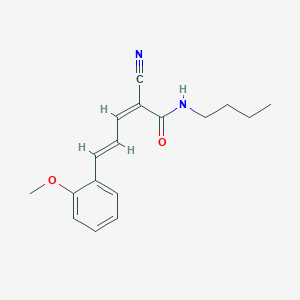
![(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2975289.png)
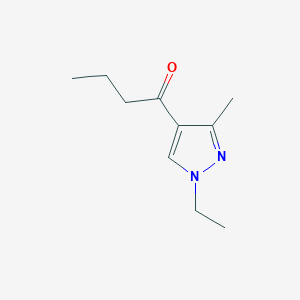
![N-(2,5-Dimethoxyphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B2975293.png)